molecular formula C8H5BrN2O2 B15053385 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate

3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B15053385
M. Wt: 241.04 g/mol
InChI Key: VOUQWZFVBUUERW-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound that contains a bromophenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of 3-bromobenzohydrazide with an appropriate nitrile oxide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The oxadiazole ring can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Sodium borohydride in ethanol, room temperature.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate
  • 3-(3-Chlorophenyl)-1,2,3-oxadiazol-3-ium-5-olate
  • 3-(3-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate

Uniqueness

3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the oxadiazole ring provides stability and contributes to the compound’s overall chemical properties .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

3-(3-bromophenyl)oxadiazol-3-ium-5-olate

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-3-7(4-6)11-5-8(12)13-10-11/h1-5H

InChI Key

VOUQWZFVBUUERW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)[N+]2=NOC(=C2)[O-]

Origin of Product

United States

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